molecular formula C15H11N4O2S- B10864761 2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10864761
M. Wt: 311.3 g/mol
InChI Key: CCHQGZBIIPBEKY-UHFFFAOYSA-M
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex heterocyclic compound that incorporates both benzothiazole and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multi-step reactions. One common approach is the condensation of 2-aminobenzenethiol with various aldehydes or ketones to form the benzothiazole ring . This is followed by cyclization reactions to incorporate the pyrazolopyridine structure . Reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include piperidine, ethanol, and various oxidizing and reducing agents. Reaction conditions often involve moderate temperatures and atmospheric pressure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .

Properties

Molecular Formula

C15H11N4O2S-

Molecular Weight

311.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C15H12N4O2S/c1-8-13-10(7-12(20)18(8)2)17-19(14(13)21)15-16-9-5-3-4-6-11(9)22-15/h3-7,20H,1-2H3/p-1

InChI Key

CCHQGZBIIPBEKY-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1C)[O-]

Origin of Product

United States

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